molecular formula C19H27NO4S B10826755 [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate

Cat. No.: B10826755
M. Wt: 365.5 g/mol
InChI Key: VGXACJMXDYPFDB-QLQJMHCHSA-N
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Description

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate is a complex organic compound with a unique structure that combines bicyclic and sulfinyl functionalities. This compound is of interest in various fields due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic azabicyclo[2.2.2]octane ring system, followed by the introduction of the sulfinyl and phenylbutanoate moieties. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the bicyclic ring system through intramolecular cyclization.

    Sulfinylation: Introduction of the sulfinyl group using sulfinylating agents under controlled conditions.

    Esterification: Formation of the ester linkage with the phenylbutanoate group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors for cyclization and sulfinylation steps, as well as advanced purification techniques to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The sulfinyl group can be oxidized to a sulfone under oxidative conditions.

    Reduction: The compound can be reduced to remove the sulfinyl group, yielding a thioether.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products

    Oxidation: Formation of the corresponding sulfone.

    Reduction: Formation of the thioether derivative.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The sulfinyl group can participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate can be compared with other similar compounds, such as:

    Bicyclic Amines: Compounds with similar bicyclic structures but different functional groups.

    Sulfinyl Derivatives: Compounds with sulfinyl groups but different core structures.

    Phenylbutanoates: Compounds with phenylbutanoate moieties but different substituents.

The uniqueness of this compound lies in its combination of these structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H27NO4S

Molecular Weight

365.5 g/mol

IUPAC Name

[(3R)-1-azabicyclo[2.2.2]octan-3-yl] (2R)-2-(hydroxymethyl)-4-methylsulfinyl-2-phenylbutanoate

InChI

InChI=1S/C19H27NO4S/c1-25(23)12-9-19(14-21,16-5-3-2-4-6-16)18(22)24-17-13-20-10-7-15(17)8-11-20/h2-6,15,17,21H,7-14H2,1H3/t17-,19-,25?/m0/s1

InChI Key

VGXACJMXDYPFDB-QLQJMHCHSA-N

Isomeric SMILES

CS(=O)CC[C@](CO)(C1=CC=CC=C1)C(=O)O[C@H]2CN3CCC2CC3

Canonical SMILES

CS(=O)CCC(CO)(C1=CC=CC=C1)C(=O)OC2CN3CCC2CC3

Origin of Product

United States

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